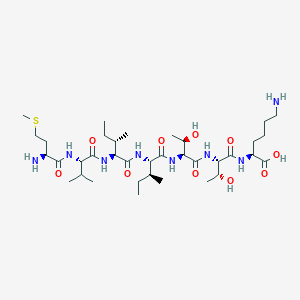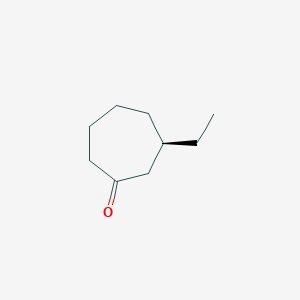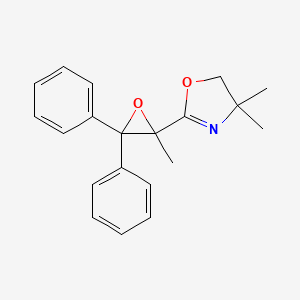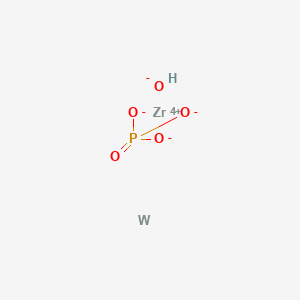
1-Ethyl-1'-(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the molecular formula C14H19N2O3P.2Cl.
Méthodes De Préparation
The synthesis of 1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-bipyridine and ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the alkylation of 4,4’-bipyridine with ethyl bromide, forming 1-ethyl-4,4’-bipyridinium bromide.
Phosphonoethylation: The next step involves the introduction of the phosphonoethyl group. This is achieved by reacting the intermediate with diethyl phosphite under suitable conditions.
Final Product Formation: The final step involves the conversion of the bromide salt to the dichloride salt by treatment with hydrochloric acid
Analyse Des Réactions Chimiques
1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium derivatives.
Applications De Recherche Scientifique
1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecular architectures.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the field of photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of advanced materials, including conductive polymers and photoactive materials .
Mécanisme D'action
The mechanism of action of 1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridinium core and phosphonoethyl group. The compound can act as an electron relay molecule, facilitating electron transfer processes in various chemical and biological systems. This property is particularly useful in photoelectrochemical applications, where the compound can enhance the efficiency of light-induced electron transfer reactions .
Comparaison Avec Des Composés Similaires
1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride can be compared with other bipyridinium derivatives such as:
1-Methyl-4,4’-bipyridinium dichloride: Similar in structure but lacks the phosphonoethyl group, resulting in different chemical properties and applications.
1-Butyl-4,4’-bipyridinium dichloride:
1-Ethyl-4,4’-bipyridinium dichloride: Similar to the compound but without the phosphonoethyl group, affecting its electron transfer capabilities
Propriétés
Numéro CAS |
210174-39-3 |
|---|---|
Formule moléculaire |
C14H19Cl2N2O3P |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
2-[4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]ethylphosphonic acid;dichloride |
InChI |
InChI=1S/C14H17N2O3P.2ClH/c1-2-15-7-3-13(4-8-15)14-5-9-16(10-6-14)11-12-20(17,18)19;;/h3-10H,2,11-12H2,1H3;2*1H |
Clé InChI |
ZHCHRDDCYJUIPJ-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCP(=O)(O)O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)

![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)


![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)

![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)

